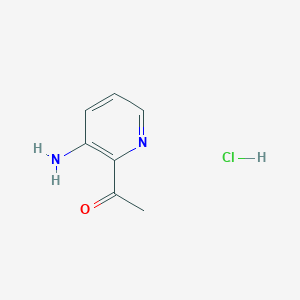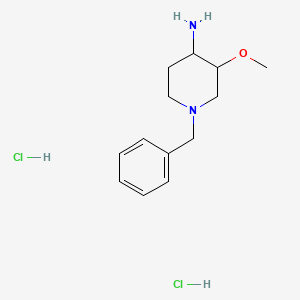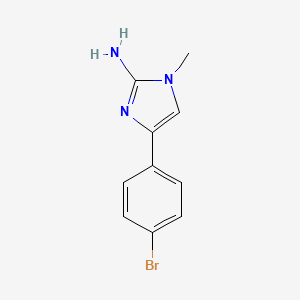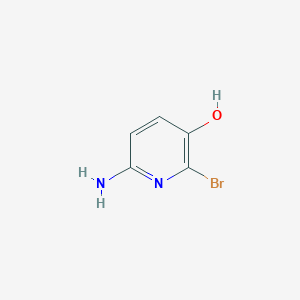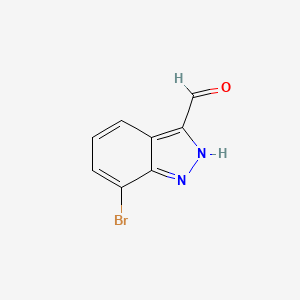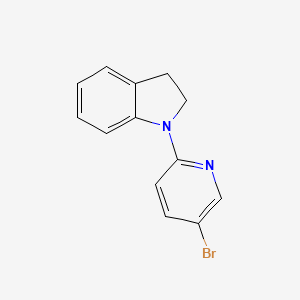![molecular formula C12H10BrNO2S B1524285 2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}essigsäure CAS No. 1053656-88-4](/img/structure/B1524285.png)
2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}essigsäure
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a thiazole ring (a heterocyclic ring with sulfur and nitrogen) attached to a bromophenyl group and an acetic acid group .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group, which is a benzene ring with a bromine atom, and an acetic acid group .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes it susceptible to reactions with nucleophiles in nucleophilic aromatic substitution reactions. The acetic acid group can participate in typical carboxylic acid reactions, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, bromophenyl compounds typically have higher densities and boiling points due to the presence of the heavy bromine atom .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, einschließlich der vorliegenden Verbindung, wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Sie können durch Blockierung der Biosynthese bestimmter bakterieller Lipide oder durch andere Mechanismen gegen verschiedene Bakterienarten wirken . Diese Verbindung könnte hinsichtlich ihrer Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien untersucht werden, was eine neue Möglichkeit für die Entwicklung von Antibiotika eröffnet.
Antikrebs- und Antiproliferative Mittel
Die Strukturanaloga von Thiazol haben sich als vielversprechend als Antikrebs- und Antiproliferationsmittel erwiesen. So wurden Derivate an menschlichen Brustadenokarzinom-Krebszelllinien evaluiert, wobei einige Verbindungen eine signifikante Aktivität zeigten . Die Erforschung der spezifischen Verbindung könnte neue Erkenntnisse über ihr Potenzial als Krebstherapie liefern.
Antitumor-Aktivität
Thiazolderivate wurden synthetisiert und für ihre zytotoxische Aktivität an menschlichen Tumorzelllinien, einschließlich Prostatakrebs, berichtet . Die fragliche Verbindung kann auch Antitumoreigenschaften besitzen, die zur Entwicklung neuer antineoplastischer Medikamente genutzt werden könnten.
Wirkmechanismus
Target of Action
It is known that similar compounds have been found to target the respiratory system .
Mode of Action
Compounds with similar structures, such as thiazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[(2-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAITWCULMSKIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
